SC-50605

LTB4 receptor chemotaxis degranulation

SC-50605 is a second-generation LTB4 antagonist optimized from SC-41930 via 4-thiazolyl replacement, offering 7-16× greater potency in receptor binding and chemotaxis assays. With 15-hour oral duration in guinea pigs and multi-route bioavailability (oral/topical/i.v./intracolonic), it enables once-daily preclinical dosing and versatile inflammation modeling. Ideal for translational research—active enantiomer SC-52798 advanced clinically for psoriasis/ulcerative colitis.

Molecular Formula C30H35NO6S
Molecular Weight 537.7 g/mol
CAS No. 138828-39-4
Cat. No. B1681512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-50605
CAS138828-39-4
Synonyms2H-1-Benzopyran-2-carboxylic acid, 7-(3-(2-(cyclopropylmethyl)-3-methoxy-4-(4-thiazolyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-
7-(3-(3-methoxy-2-(cyclopropylmethyl)-4-(4-thiazolyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid
SC 50605
SC-50605
Molecular FormulaC30H35NO6S
Molecular Weight537.7 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C4=CSC=N4)OC)CC5CC5
InChIInChI=1S/C30H35NO6S/c1-3-5-22-25(11-8-20-9-12-27(30(32)33)37-28(20)22)35-14-4-15-36-26-13-10-21(24-17-38-18-31-24)29(34-2)23(26)16-19-6-7-19/h8,10-11,13,17-19,27H,3-7,9,12,14-16H2,1-2H3,(H,32,33)
InChIKeyNFHKAMAWIQHXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SC-50605 (CAS 138828-39-4): A Second-Generation LTB4 Receptor Antagonist for Inflammatory Disease Research Procurement


SC-50605 (CAS 138828-39-4) is a second-generation leukotriene B4 (LTB4) receptor antagonist that was developed as an optimized backup compound to the first-generation antagonist SC-41930 [1]. It is a synthetic small molecule with the molecular formula C30H35NO6S and a molecular weight of 537.67 g/mol [2]. SC-50605 was identified through extensive structure-activity relationship (SAR) studies, where a series of heterocyclic replacements for the methyl ketone pharmacophore of SC-41930 were explored, culminating in the identification of SC-50605 as the optimized analog within a series of thiazoles [3].

Why SC-50605 Cannot Be Replaced by Other LTB4 Antagonists: Evidence-Based Differentiation for Scientific Procurement


While several LTB4 receptor antagonists exist, SC-50605 occupies a specific niche in the pharmacophore space that cannot be assumed by other in-class compounds. Its unique structural modification—the replacement of the methyl ketone group of SC-41930 with a 4-thiazolyl moiety—confers a distinct profile of enhanced potency, extended duration of action, and multi-route bioavailability that is not shared by first-generation compounds like SC-41930 or other second-generation analogs like SC-51146 [1]. Furthermore, the availability of resolved enantiomers (e.g., SC-52798) for SC-50605 provides an additional layer of differentiation for studies requiring stereospecific activity or clinical candidate evaluation [2]. These structural and pharmacological distinctions directly impact experimental design and reproducibility, making informed compound selection critical for research outcomes.

Quantitative Differentiation of SC-50605: A Comparative Evidence Guide for LTB4 Antagonist Selection


7- to 16-Fold Enhanced Potency in LTB4 Receptor Binding, Chemotaxis, and Degranulation Over SC-41930

In head-to-head assays, SC-50605 demonstrated 7- to 16-fold greater potency compared to the first-generation LTB4 antagonist SC-41930 across multiple functional endpoints including LTB4 receptor binding, chemotaxis, and degranulation [1].

LTB4 receptor chemotaxis degranulation potency comparison SC-41930

Superior In Vivo Oral Efficacy: SC-50605 ED50 of 0.10 mg/kg vs. SC-41930 ED50 of 1.7 mg/kg

In a guinea pig model of LTB4-induced intradermal chemotaxis, the oral ED50 for SC-50605 was 0.10 mg/kg, which is 17-fold more potent than the ED50 of 1.7 mg/kg for SC-41930 [1]. For comparison, the second-generation analog SC-51146 had an oral ED50 of 0.09 mg/kg in the same model [1].

in vivo efficacy oral ED50 neutrophil chemotaxis guinea pig model SC-41930

Extended Oral Duration of Action: SC-50605 (15 h) vs. SC-41930 (5.5 h) vs. SC-51146 (21 h)

In a comparative study of oral duration of action in guinea pigs, SC-50605 demonstrated an intermediate duration of action of 15 hours, which is substantially longer than the 5.5 hours observed for SC-41930 but shorter than the 21 hours for SC-51146 [1].

oral duration of action pharmacokinetics SC-41930 SC-51146 guinea pig

Enantiomer-Specific Activity: (+)-Isomer (SC-52798) as a Potential Clinical Candidate

The resolved enantiomers of SC-50605 were obtained by chiral chromatography, and both demonstrated good in vitro and in vivo activity [1]. The (+)-isomer, designated SC-52798, was advanced and is being evaluated as a potential clinical candidate for psoriasis and ulcerative colitis therapy [1].

enantiomer SC-52798 clinical candidate psoriasis ulcerative colitis

Optimal Research and Industrial Application Scenarios for SC-50605 Based on Comparative Evidence


In Vitro Studies Requiring High-Potency LTB4 Receptor Antagonism with Reduced Compound Usage

Given its 7- to 16-fold greater potency over SC-41930 in LTB4 receptor binding, chemotaxis, and degranulation assays [1], SC-50605 is ideally suited for in vitro studies where minimizing compound concentration is critical to avoid off-target effects or solubility limitations. This enhanced potency directly reduces the amount of compound required per experiment, offering cost savings in high-throughput screening campaigns and enabling more physiologically relevant assay conditions.

Preclinical In Vivo Models of Inflammatory Disease Requiring Once-Daily Oral Dosing

The oral duration of action of 15 hours in guinea pigs [2] supports the use of SC-50605 in preclinical studies that require once-daily dosing regimens. This intermediate duration—significantly longer than SC-41930's 5.5 hours but shorter than SC-51146's 21 hours—provides a balanced pharmacokinetic profile that can simplify dosing schedules while still allowing for adequate washout between administrations, which is particularly valuable in chronic inflammatory disease models such as colitis and epidermal inflammation [3].

Translational Research Focused on Psoriasis and Ulcerative Colitis

The identification of the (+)-isomer of SC-50605, SC-52798, as a clinical candidate for psoriasis and ulcerative colitis therapy [3] makes SC-50605 (racemic) a relevant tool compound for translational research in these specific disease areas. Researchers can use SC-50605 to establish baseline LTB4 antagonism in relevant cellular and animal models, with the knowledge that the active enantiomer is being advanced clinically, thereby strengthening the translational relevance of their findings.

Multi-Route Administration Studies in Inflammatory Disease Models

SC-50605 has demonstrated good activity in animal models of colitis and epidermal inflammation when administered by oral, topical, intravenous, and intracolonic routes [3]. This multi-route bioavailability distinguishes it from compounds that may be limited to a single route of administration and makes it a versatile tool for studying LTB4 antagonism in different physiological contexts, such as local vs. systemic inflammation, without the need to switch compounds or reformulate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-50605

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.